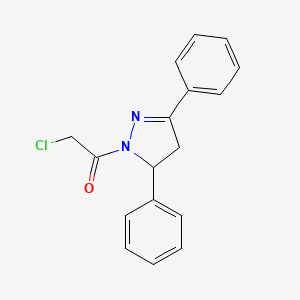

1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

2-chloro-1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c18-12-17(21)20-16(14-9-5-2-6-10-14)11-15(19-20)13-7-3-1-4-8-13/h1-10,16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXSJPOWXWYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like toluene, under cooling conditions to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Oxidation products: Oxidized derivatives of the pyrazole ring.

Cyclized products: More complex heterocyclic compounds resulting from intramolecular cyclization reactions.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H16ClN2O

- Molecular Weight : 306.77 g/mol

- IUPAC Name : 1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

The compound features a chloroacetyl group attached to a pyrazole ring that is further substituted with two phenyl groups. This unique structure contributes to its diverse applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Studies indicate that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, analogues synthesized from this compound have shown promising results in pain relief assays, indicating its potential use in developing new analgesics .

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a lead compound in the development of novel anticancer therapies .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Researchers have utilized it to create libraries of pyrazole derivatives with enhanced biological activities. The versatility of its structure allows for modifications that can lead to compounds with tailored pharmacological profiles .

Case Study 1: Analogue Synthesis and Evaluation

In a study conducted by P.C. Lv et al., fifty-six analogues of this compound were synthesized and evaluated for their anti-inflammatory activity. The results indicated that several analogues exhibited improved potency compared to the parent compound, highlighting the importance of structural modifications in enhancing therapeutic effects .

Case Study 2: Antimicrobial Screening

A comprehensive screening of the antimicrobial activity of this compound was conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound displayed significant inhibition zones, suggesting its potential as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function . The pyrazole ring can also interact with various molecular targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

1-(Chloroacetyl)-3,5-diphenylpyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring or the phenyl groups.

Uniqueness

This compound is unique due to the presence of both the chloroacetyl and diphenyl groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a compound of significant interest .

Biological Activity

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 300.77 g/mol. The structure features a chloroacetyl group attached to a pyrazole ring that is further substituted with diphenyl groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds and their evaluation against different bacterial strains. The results demonstrated that certain pyrazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups showed enhanced efficacy compared to standard antibiotics .

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been extensively studied. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that certain analogues exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Anti-inflammatory activity is another notable aspect of pyrazole derivatives. Compounds in this class have been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Study 1: Antimicrobial Evaluation

In a comparative study involving this compound and other pyrazole derivatives, researchers utilized the disc diffusion method to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a zone of inhibition comparable to standard antibiotics like ciprofloxacin.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 25 | 50 |

| Ciprofloxacin | 28 | 25 |

Study 2: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that the compound induced significant apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Standard Drug (Doxorubicin) | MCF-7 | 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Anticancer Mechanism : The compound may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.

- Anti-inflammatory Mechanism : By inhibiting COX enzymes and reducing prostaglandin synthesis, the compound can effectively mitigate inflammation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. Key steps include:

- Hydrazine Reaction : Refluxing a chalcone derivative (e.g., 1,3-diphenylpropane-1,3-dione) with hydrazine hydrate in ethanol or butyric acid to form the pyrazoline core .

- Chloroacetylation : Introducing the chloroacetyl group using chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .

- Purification : Recrystallization from ethanol or dimethylformamide (DMF) yields high-purity crystals (90% yield reported in similar pyrazoline syntheses) .

Critical Parameters : Solvent polarity (ethanol vs. DMF) and reaction time (10–12 hours) significantly impact yield. Excess hydrazine ensures complete cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves the pyrazoline ring’s envelope conformation (puckering parameters: Q = 0.1957 Å, φ = 314.1°) and dihedral angles between substituents (e.g., 81.4° between aromatic rings) .

- NMR Spectroscopy : H NMR confirms the dihydro-pyrazole structure via distinct methine proton signals at δ 3.2–4.0 ppm and aromatic proton splitting patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm) and C–Cl (~750 cm) stretches .

Advanced Research Questions

Q. How does the chloroacetyl substituent influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines) for derivatization. Its electron-withdrawing nature also increases lipophilicity (logP ~3.5), improving membrane permeability in biological assays . Experimental Design :

- SAR Studies : Replace chloroacetyl with acetyl or trifluoroacetyl groups to compare bioactivity (e.g., antimicrobial or enzyme inhibition) .

- Docking Simulations : Use software like AutoDock to model interactions with target enzymes (e.g., xanthine oxidase), focusing on halogen bonding with active-site residues .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

- Standardized Assays : Re-evaluate antimicrobial activity using Clinical and Laboratory Standards Institute (CLSI) protocols to minimize inter-lab variability .

- Crystallographic Comparisons : Correlate bioactivity with substituent orientations (e.g., para-chlorophenyl vs. methoxyphenyl) using XRD data to identify critical pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for enzyme inhibition) to identify trends obscured by small sample sizes .

Q. How can researchers design experiments to study the electrochemical behavior of this compound?

Methodological Answer: Electrochemical studies (e.g., cyclic voltammetry) reveal redox properties critical for catalytic or medicinal applications:

- Setup : Use a three-electrode system (glassy carbon working electrode) in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte .

- Key Metrics : Oxidation potentials (~1.2 V vs. Ag/AgCl) correlate with the pyrazoline ring’s electron density, modulated by substituents .

- Controlled Aromatization : Apply oxidative charge (4.5 F/mol) to convert dihydro-pyrazole to pyrazole, monitoring current efficiency (90% yield reported) .

Q. What are the key considerations in conformational analysis of the dihydropyrazole ring?

Methodological Answer:

- Puckering Parameters : Calculate using Cremer-Pople coordinates (Q, θ, φ) to quantify ring distortion. For example, Q > 0.2 Å indicates significant non-planarity .

- Torsion Angles : Measure C3–C4–C5–N1 to assess substituent steric effects (e.g., bulky aryl groups increase ring puckering) .

- DFT Calculations : Compare experimental XRD data with B3LYP/6-31G(d) optimized geometries to validate conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.